molecular formula C8H13NO2 B189986 Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 127958-64-9

Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B189986
CAS No.: 127958-64-9
M. Wt: 155.19 g/mol
InChI Key: YPAXNOSCMMBZTF-UHFFFAOYSA-N
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Description

Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one involves the Rhodium-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters. This method has been shown to produce chiral dihydrobenzoxazinones with high efficiency, achieving up to 99% conversion and 93% yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound can be produced efficiently for various applications.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one can be compared with other similar compounds, such as:

    Dihydrobenzoxazinones: These compounds share a similar core structure but differ in the degree of saturation and functional groups.

    Benzoxazines: These compounds have a similar oxazine ring but may lack the fused benzene ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4a,5,6,7,8,8a-hexahydro-4H-benzo[b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h6-7H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAXNOSCMMBZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575786
Record name Hexahydro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127958-64-9
Record name Hexahydro-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127958-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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